Acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt
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Overview
Description
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt is a chemical compound with a unique structure that includes a hexyloxy group, a hydroxyphosphinyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt typically involves the reaction of hexyloxyphosphine with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt include other phosphinyl-containing compounds and acetic acid derivatives. Examples include:
- ((Methyloxy)hydroxyphosphinyl)acetic acid
- ((Ethyloxy)hydroxyphosphinyl)acetic acid
- ((Propyloxy)hydroxyphosphinyl)acetic acid
Uniqueness
((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyloxy group provides hydrophobic characteristics, while the hydroxyphosphinyl group offers potential for various chemical modifications and interactions.
Properties
CAS No. |
62591-80-4 |
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Molecular Formula |
C8H20NO5P |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
azanium;2-[hexoxy(hydroxy)phosphoryl]acetate |
InChI |
InChI=1S/C8H17O5P.H3N/c1-2-3-4-5-6-13-14(11,12)7-8(9)10;/h2-7H2,1H3,(H,9,10)(H,11,12);1H3 |
InChI Key |
FVWHUEDKUICQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
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